10-Chlorocamphor

Description

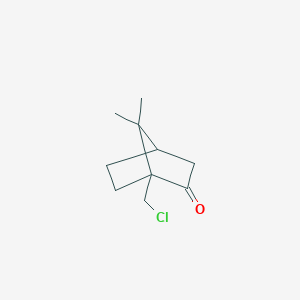

10-Chlorocamphor (C₁₀H₁₅ClO) is a monoterpenoid derivative of camphor, where a chlorine atom substitutes the hydrogen at the C10 position. This modification significantly alters its physicochemical and reactive properties compared to camphor. Synthesized via halosulfonylation or halogen exchange reactions , it exhibits a melting point of 131–132°C and a specific optical rotation ([α]D) of +41.7° (absolute ethanol) . Its nuclear magnetic resonance (NMR) spectrum in CDCl₃ reveals characteristic signals: singlets at δ 0.97 and 1.11 ppm (methyl groups) and a quartet at δ 3.69 ppm (C10 hydrogens, J₁=22.4 Hz, J₂=12.2 Hz) . Notably, this compound has been identified as a byproduct in the oxidation of camphor-10-sulfonyl chloride to ketopinic acid, even under controlled conditions .

Properties

IUPAC Name |

1-(chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClO/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTBHNPYHOMBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Chlorocamphor can be synthesized through the halosulfonylation of camphor. One method involves the generation of camphor-10-sulfonyl iodide in situ under halosulfonylation conditions, followed by exposure to copper (II) chloride, which leads to the formation of this compound . Another approach includes the extension of previously reported methodologies to achieve the synthesis of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis and purification techniques, such as preparative liquid chromatography, can be applied to produce this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: 10-Chlorocamphor undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The ketone group in this compound can participate in redox reactions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the chlorine atom with iodine.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the ketone group to form carboxylic acids.

Reduction Reactions: Reducing agents like sodium borohydride can reduce the ketone group to form alcohols.

Major Products Formed:

Substitution Products: 10-Iodocamphor and other halogenated camphor derivatives.

Oxidation Products: Carboxylic acids and other oxidized camphor derivatives.

Reduction Products: Alcohols and other reduced camphor derivatives

Scientific Research Applications

Synthesis and Use as a Chiral Auxiliary

10-Chlorocamphor can be synthesized from commercially available (+)-camphor-10-sulfonic acid through reduction with appropriate halogenating reagents . The conformationally rigid camphorsulfonyl framework, based on monoterpenoids, is widely used as a component in chiral auxiliaries .

Applications in Asymmetric Synthesis

10-Halocamphors, including this compound, are used as sources of chirality in asymmetric synthesis .

Precursor to Chiral Synthons

This compound serves as a precursor to chiral synthons employed in total synthesis .

Synthesis of Chiral Compounds

10-Bromocamphor and 10-iodocamphor have been converted into homochiral bidentate P-P, N-P, and N-S donor ligands useful for asymmetric synthesis . Chiral Brönsted acids have also been synthesized from (+)-10-bromocamphor .

Synthesis of Chiral Cyclopentenes

Fragmentation of the C(1)-C(2) bond in 10-bromocamphor and 10-iodocamphor yields chiral cyclopentenes, which can be used as chiral synthons in the total synthesis of various natural products .

Other potential applications

- Larvicidal Activity: Camphor, a related compound, has demonstrated larvicidal activity against mosquito species . It is plausible that this compound and other camphor derivatives may have similar applications .

- Antioxidant and Biomedical Applications: Chlorophyll derivatives, which share some structural similarities with camphor derivatives, have shown potential as antioxidants and photoactive agents in nanomedicine . This suggests that this compound might find uses in similar biomedical applications .

Mechanism of Action

The mechanism of action of 10-chlorocamphor involves its interaction with various molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact molecular pathways and targets are still under investigation, but its structural similarity to camphor suggests it may share some of the same biological activities .

Comparison with Similar Compounds

10-Bromocamphor

Key Differences :

- Synthesis : 10-Bromocamphor is synthesized via bromosulfonylation or halogen exchange using LiBr, achieving yields >90% under optimized conditions .

- Physical Properties: Melting point: 142–143°C (vs. 131–132°C for 10-Chlorocamphor) . Optical rotation: [α]D +43.2° (absolute ethanol) .

- Reactivity : The larger atomic radius of bromine reduces electrophilicity at C10, making 10-Bromocamphor less reactive in nucleophilic substitutions compared to this compound .

Table 1: Physicochemical Comparison of 10-Halocamphors

| Property | This compound | 10-Bromocamphor | 10-Iodocamphor |

|---|---|---|---|

| Melting Point (°C) | 131–132 | 142–143 | 155–157 |

| [α]D (absolute EtOH) | +41.7 | +43.2 | +38.5 |

| C–X Bond Length (Å) | 1.76 | 1.91 | 2.10 |

| Electrophilicity (Relative) | High | Moderate | Low |

6-Chlorocamphor

Structural Isomerism :

- Positional Isomer : 6-Chlorocamphor differs in the chlorine substitution at C6 instead of C10. This positional change disrupts the bicyclic system’s symmetry, leading to distinct spectroscopic and reactive profiles .

- Synthesis : Produced via radical chlorination of camphor, but yields are lower (<5%) due to competing reactions at other positions .

- Differentiation :

Diastereoselective Diels-Alder Reactions

This compound-derived chiral ionic liquids enhance diastereoselectivity in Diels-Alder reactions (up to 95:5 dr), outperforming 10-Bromocamphor analogs (85:15 dr) due to stronger electron-withdrawing effects .

Byproduct Formation in Sulfonyl Chloride Oxidation

In ketopinic acid synthesis, this compound forms as a minor byproduct (2.7–2.9% yield) even with pure camphor-10-sulfonyl chloride, suggesting inherent thermodynamic stability of the C10-chlorinated structure .

Research Challenges and Controversies

Biological Activity

10-Chlorocamphor is a halogenated derivative of camphor that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of camphor at the 10-position. This reaction can be achieved through various methods, including photochemical reactions and the use of chlorinating agents. The unexpected formation of halogenated camphors, including this compound, has been reported during attempts to halosulfonylate alkenes, indicating a complex interplay of reaction conditions that can lead to diverse products .

Biological Properties

Antimicrobial Activity

Research indicates that halogenated camphors, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of camphor can possess activity against various bacterial strains. The minimal inhibitory concentration (MIC) for some camphor derivatives against Mycobacterium tuberculosis was reported to be as low as 3.12 µg/mL, suggesting potent activity comparable to established antitubercular drugs .

Insecticidal Activity

This compound has also been evaluated for its insecticidal properties. A study focusing on the larvicidal activity against Culex quinquefasciatus revealed that pure camphor (and by extension, its halogenated derivatives) caused significant mortality in larvae with LC50 values indicating high toxicity . The biochemical analysis showed reduced activity of detoxifying enzymes such as acetylcholinesterase (AChE), further supporting its potential as an insecticide.

Case Study: Antimicrobial Efficacy Against Bacterial Strains

A recent study investigated the antimicrobial efficacy of several camphor derivatives, including this compound. The results are summarized in the following table:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| Escherichia coli | 32 | |

| Mycobacterium tuberculosis | 3.12 |

The data suggest that this compound exhibits moderate to high antibacterial activity, particularly against Mycobacterium tuberculosis, making it a candidate for further development in antimicrobial therapies.

Case Study: Insecticidal Activity

In another investigation into the larvicidal effects of camphor derivatives, including this compound, the following findings were reported:

| Compound | Larval Mortality (%) | LC50 (ppm) | Time (h) |

|---|---|---|---|

| Pure Camphor | 100 | 2.32 | 48 |

| This compound | TBD | TBD | TBD |

These results highlight the potential of halogenated camphors as effective larvicides in controlling mosquito populations.

Q & A

Q. Methodological Answer :

- Detailed procedural documentation : Specify DMF batch purity, LiCl drying methods, and sublimation apparatus design .

- Impurity profiling : Use GLC/HPLC to quantify residual bromocamphor (<2%) and sulfonic acid derivatives.

- Independent replication : Collaborate with external labs to validate yields and spectral data .

Advanced: What mechanistic insights explain this compound formation as a byproduct in ketopinic acid synthesis?

Methodological Answer :

The unexpected formation of this compound during ketopinic acid synthesis suggests:

- Competing nucleophilic substitution : Sulfonyl chloride intermediates may undergo Cl⁻ attack at C10 under thermal stress.

- Thermal degradation pathways : Monitor reaction temperatures rigorously; excess heat promotes retro-aldichloride reactions.

Validate via isotopic labeling (e.g., ³⁶Cl tracer studies) and kinetic analysis .

Basic: How should a research question on this compound’s reactivity be formulated to meet FINER criteria?

Methodological Answer :

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Example : “How does steric hindrance at C10 influence the nucleophilic substitution kinetics of this compound compared to its bromo analog?”

- Feasibility : Use kinetic experiments (e.g., SN2 reactivity with NaI/acetone).

- Novelty : Address gaps in camphor-derivative reactivity databases .

Advanced: What strategies validate stereochemical outcomes in this compound derivatives?

Q. Methodological Answer :

- Chiral chromatography : Compare retention times with enantiopure standards.

- Circular dichroism (CD) : Correlate optical rotation ([α]D) with CD spectra.

- Crystallographic analysis : Resolve absolute configuration via X-ray diffraction .

Advanced: How can computational modeling predict this compound’s reactivity in novel reaction environments?

Q. Methodological Answer :

- DFT calculations : Model transition states for halogen exchange or nucleophilic substitution.

- Solvent effect simulations : Use COSMO-RS to predict reaction outcomes in non-polar vs. polar aprotic solvents.

- Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.